Product packaging for Dibenzofuran, tribromotetrachloro-(Cat. No.:CAS No. 107207-42-1)

Dibenzofuran, tribromotetrachloro-

Cat. No.: B011375
CAS No.: 107207-42-1
M. Wt: 549.7 g/mol
InChI Key: YCYVGMJLCAZHGS-UHFFFAOYSA-G
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Description

Overview of Dibenzofuran (B1670420) Derivatives and their Environmental Relevance

Dibenzofuran derivatives, particularly the chlorinated (polychlorinated dibenzofurans, PCDFs) and brominated (polybrominated dibenzofurans, PBDFs) congeners, are recognized as persistent organic pollutants (POPs). nih.gov Their chemical stability, resistance to degradation, and lipophilic (fat-loving) nature lead to their persistence in the environment and accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.gov

The primary sources of these compounds are anthropogenic. They can be formed during the incineration of municipal and industrial waste, in metal smelting and refining processes, and as byproducts in the manufacturing of certain chemicals, such as pesticides and flame retardants. iloencyclopaedia.orgscirp.org Once released into the atmosphere, they can be transported over long distances and deposited in soil, water, and sediments. epa.gov

Contextualization of Tribromotetrachlorodibenzofuran within the Halogenated Dibenzofuran Congener Family

Tribromotetrachlorodibenzofuran belongs to a specific subgroup known as mixed halogenated dibenzofurans (PXDFs), which contain more than one type of halogen atom. In this case, the molecule would have three bromine atoms and four chlorine atoms attached to the dibenzofuran structure. The formation of such mixed halogenated compounds is possible in environments where both bromine and chlorine precursors are present during high-temperature processes. epa.gov For instance, the co-incineration of waste containing both brominated flame retardants and chlorinated plastics could theoretically lead to the formation of tribromotetrachlorodibenzofuran congeners. epa.gov

The exact number of possible isomers for tribromotetrachlorodibenzofuran is substantial, arising from the different potential arrangements of the seven halogen atoms on the dibenzofuran backbone. Each unique arrangement constitutes a different isomer, and each isomer may possess distinct physical and chemical properties.

Interactive Data Table: General Properties of Halogenated Dibenzofurans

PropertyDescriptionRelevance to Tribromotetrachlorodibenzofuran
Structure Dibenzofuran core with halogen substituents.The specific compound has 3 bromine and 4 chlorine atoms. The exact positions are unknown without further data.
Formation Unintentional byproduct of thermal processes. epa.govLikely formed in environments with both bromine and chlorine sources at high temperatures.
Environmental Fate Persistent, bioaccumulative, and subject to long-range transport. nih.govepa.govExpected to exhibit similar environmental behavior to other halogenated dibenzofurans.
Analysis Typically requires sophisticated methods like high-resolution gas chromatography/mass spectrometry (HRGC/HRMS). apvma.gov.aunih.govDetection would necessitate specialized analytical instrumentation and expertise.

Due to the absence of specific research, the properties and environmental behavior of tribromotetrachlorodibenzofuran can only be inferred from the general characteristics of the broader class of halogenated dibenzofurans. Further investigation is required to isolate, identify, and characterize this specific compound to understand its potential environmental significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br3Cl4O-7 B011375 Dibenzofuran, tribromotetrachloro- CAS No. 107207-42-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

107207-42-1

Molecular Formula

C12H8Br3Cl4O-7

Molecular Weight

549.7 g/mol

IUPAC Name

dibenzofuran;tribromide;tetrachloride

InChI

InChI=1S/C12H8O.3BrH.4ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7

InChI Key

YCYVGMJLCAZHGS-UHFFFAOYSA-G

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-]

Origin of Product

United States

Mechanistic Pathways of Formation and Synthesis of Halogenated Dibenzofurans

Unintentional By-product Generation Mechanisms

The generation of tribromotetrachloro-dibenzofuran is exclusively unintentional, occurring as a trace contaminant from complex chemical reactions in thermal processes or as a byproduct in industrial manufacturing.

Combustion is a primary source of polyhalogenated dibenzofurans (PXDFs). Incomplete combustion of organic material in the presence of bromine and chlorine sources provides the ideal environment for the formation of compounds like tribromotetrachloro-dibenzofuran. sgisco.com These reactions are highly influenced by temperature, residence time, and the presence of catalysts. The formation generally occurs in a temperature window of 250°C to 450°C. diva-portal.org

De novo synthesis is a key formation pathway where the dibenzofuran (B1670420) carbon skeleton is assembled from elemental carbon or fragmented organic macromolecules in the presence of oxygen, chlorine, and bromine. dss.go.thepa.gov This process typically occurs on the surface of fly ash particles in the post-combustion zone of incinerators. nih.gov The carbon matrix of the fly ash acts as a source for the aromatic rings, which are then halogenated. dss.go.thepa.gov For a mixed halogenated compound like tribromotetrachloro-dibenzofuran to form via this pathway, both bromine and chlorine sources must be available to react with the nascent carbon structure. The reactions are complex and can proceed through a radical mechanism at high temperatures. nih.gov

Table 1: Key Factors in De Novo Synthesis of Halogenated Dibenzofurans

FactorDescriptionRole in Formation
Temperature Optimal range is typically 250°C to 450°C. diva-portal.orgFacilitates the breakdown of the carbon matrix and subsequent halogenation reactions.
Carbon Source Particulate organic carbon present in fly ash. dss.go.thProvides the fundamental backbone for the dibenzofuran molecule.
Halogen Source Inorganic or organic chlorine and bromine compounds.Provides the halogen atoms for substitution onto the aromatic rings.
Oxygen Gaseous oxygen (O₂) is required. epa.govEssential for the incorporation of the oxygen atom to form the furan (B31954) ring structure.
Catalysts Transition metals, especially copper. sgisco.comMediate the transfer of oxygen and facilitate halogenation reactions. epa.gov

This pathway involves the chemical transformation of precursor molecules, which are simpler aromatic compounds that can combine and rearrange to form the more complex dibenzofuran structure. aaqr.org In the formation of tribromotetrachloro-dibenzofuran, precursors would include chlorinated and brominated phenols or benzenes. nih.gov For instance, the condensation reaction between a 2-chlorophenoxy radical and a bromophenoxy radical can lead to the formation of a mixed halogenated dibenzofuran. nih.gov These reactions are significantly enhanced by the presence of metal catalysts, such as copper (Cu), iron (Fe), and zinc (Zn), which facilitate the coupling of precursor molecules. aaqr.org Polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), the latter of which are used as flame retardants, are also significant precursors. sgisco.comnih.gov

Table 2: Common Precursors for Halogenated Dibenzofurans

Precursor ClassSpecific ExamplesFormation Pathway
Halogenated Phenols 2-Chlorophenol, 2,4-DibromophenolCondensation and rearrangement reactions. nih.gov
Halogenated Benzenes Chlorobenzene, BromobenzeneCan be transformed into halogenated phenols before condensation. aaqr.org
Polybrominated Diphenyl Ethers (PBDEs) Decabromodiphenyl etherIntramolecular ring closure following the loss of a bromine atom. nih.gov
Polychlorinated Biphenyls (PCBs) Various PCB congenersCan be a source of chlorinated precursors. sgisco.com

The composition of the material being burned (the feedstock) is a critical factor determining the quantity and type of halogenated compounds formed. The simultaneous presence of both chlorine and bromine sources in the feedstock is a prerequisite for the formation of tribromotetrachloro-dibenzofuran. greenpeace.to A prime example is the informal recycling of electronic waste (e-waste), which often involves open burning. sgisco.com E-waste contains a mix of brominated flame retardants (in plastic housings and circuit boards) and chlorinated plastics like polyvinyl chloride (PVC) used in cables, creating optimal conditions for the generation of mixed bromo/chloro-dibenzofurans. sgisco.comgreenpeace.to The ratio of bromine to chlorine in the feedstock directly influences the congener patterns of the resulting PXDFs. acs.org Similarly, municipal solid waste can contain a wide variety of chlorinated and brominated materials, leading to their formation in incinerators. nih.gov

Table 3: Feedstock Examples and Potential for PXDF Formation

FeedstockKey Halogen SourcesResulting Products
Electronic Waste (E-waste) Brominated Flame Retardants (BFRs), Polyvinyl Chloride (PVC)High potential for PBDD/Fs and mixed PXDD/Fs. sgisco.com
Municipal Solid Waste Plastics, paper, textiles, chlorinated solvents, BFR-treated productsPCDD/Fs, PBDD/Fs, and mixed PXDD/Fs. nih.gov
Sewage Sludge Industrial and domestic chemical residues, plasticsCan contain both chlorine and metal catalysts, contributing to PCDD/F formation. aaqr.org
Coal (Co-combustion) Natural chlorine content, co-fired with materials like sludgeCan contribute to the overall halogen pool for PXDF formation. aaqr.org

Beyond combustion, tribromotetrachloro-dibenzofuran and other PXDFs can be generated as unintentional byproducts in the chemical manufacturing industry. epa.gov The synthesis of certain halogenated organic chemicals, such as pesticides, chlorophenols, and brominated flame retardants, can inadvertently produce these compounds if reaction conditions (e.g., high temperature, pressure, alkaline conditions) and precursor contaminants are present. If a chemical process involves both chlorinated and brominated intermediates or impurities, the potential for the formation of mixed halogenated dibenzofurans exists. greenpeace.toepa.gov

While anthropogenic activities are the primary source, evidence suggests that halogenated dibenzofurans can also be formed through natural processes. dss.go.th Forest fires, as large-scale combustion events, can generate chlorinated and potentially brominated dibenzofurans if the biomass contains sufficient levels of inorganic chloride and bromide. dss.go.thresearchgate.net Furthermore, some studies have demonstrated that chlorinated dibenzo-p-dioxins and dibenzofurans can be formed in soil through enzyme-mediated reactions involving naturally occurring chlorophenols. dss.go.th It is plausible that if both chlorinated and brominated phenols are present in the soil, similar natural processes could lead to the formation of mixed halogenated dibenzofurans like tribromotetrachloro-dibenzofuran.

Combustion Processes and Thermal Formation

Targeted Synthetic Routes for Dibenzofuran Structures

While not aimed at producing tribromotetrachlorodibenzofuran, understanding the fundamental synthetic routes to the dibenzofuran core is crucial for comprehending its potential formation pathways.

The creation of the central furan ring in dibenzofurans often involves the formation of a key carbon-oxygen (C-O) bond. core.ac.ukunimib.it This can be achieved through various intramolecular cyclization reactions. One approach involves the cyclization of 2-arylphenols, where a C-O bond is formed between the phenolic oxygen and the adjacent aromatic ring. core.ac.uklidsen.com

A common and well-established method for synthesizing the dibenzofuran skeleton is the cyclization of diaryl ether derivatives. biointerfaceresearch.com This intramolecular reaction typically involves the formation of a carbon-carbon bond between the two aryl rings of the ether. Palladium catalysis is often employed to facilitate this transformation. biointerfaceresearch.com For instance, o-iododiaryl ethers can be cyclized using a palladium catalyst to yield dibenzofurans. biointerfaceresearch.com

Dibenzofuran structures can also be constructed starting from simpler precursors like benzofurans or phenols. core.ac.ukunimib.it For example, phenols can be coupled with other aromatic rings and subsequently cyclized to form the dibenzofuran system. nih.gov The reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, is one such route. biointerfaceresearch.com

Catalytic Approaches in Dibenzofuran Synthesis

The synthesis of dibenzofurans heavily relies on transition metal catalysis, which enables efficient bond formations.

Palladium catalysts are widely used in the synthesis of dibenzofurans. biointerfaceresearch.com They are particularly effective in promoting the intramolecular cyclization of diaryl ethers and other suitable precursors through C-H activation or cross-coupling reactions. epa.govresearchgate.net For example, palladium(II) acetate (B1210297) can catalyze the intramolecular cyclization of diaryl ethers to form dibenzofurans. biointerfaceresearch.com

Copper catalysts also play a significant role in the synthesis of dibenzofuran derivatives. wikipedia.org Copper-catalyzed Ullmann-type reactions, for instance, can be used to form the crucial C-O bond in the final cyclization step. wikipedia.org These reactions are often used in tandem with palladium-catalyzed cross-coupling to construct the dibenzofuran framework from simpler starting materials. biointerfaceresearch.com

Metal-Free and Surface-Catalyzed Methods

Metal-free and surface-catalyzed reactions represent significant pathways for the formation of halogenated dibenzofurans, including mixed bromo-chloro congeners, in various environments such as industrial processes and combustion. These methods typically involve the conversion of precursor compounds through radical-mediated reactions or on catalytically active surfaces.

Metal-free formation of halogenated dibenzofurans often proceeds through gas-phase reactions involving radical species. A key mechanism is the condensation of halogenated phenoxy radicals. Research on the formation of mixed dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from the condensation of 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals has shed light on these pathways. nih.gov

The process is initiated by the formation of phenoxy radicals from their corresponding phenols. nih.gov These radicals can then dimerize to form intermediate structures. In the context of dibenzofuran formation, diketo adducts are crucial intermediates. These adducts can undergo interconversion and rearrangement reactions to yield the final dibenzofuran structure. nih.gov The formation of the dibenzofuran skeleton from these precursors is a complex process that is influenced by factors such as temperature and the specific halogen substitution pattern of the precursor phenols. nih.gov

Another significant metal-free pathway is the pyrolysis of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. nih.gov Photolytic degradation of PBDEs can also lead to the formation of polybrominated dibenzofurans (PBDFs). This process involves the dissociation of an ortho C-Br bond, generating an aryl radical that subsequently undergoes intramolecular cyclization to form the furan ring. nih.gov It is plausible that mixed polybromo-chloro diphenyl ethers could undergo similar reactions to form tribromotetrachlorodibenzofuran.

General metal-free synthetic methods for halogenated benzofurans have also been developed, which could potentially be adapted for the synthesis of highly halogenated dibenzofurans. One such method involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org This approach offers a route to 2-substituted benzo[b]furans under mild, transition-metal-free conditions.

Surface-catalyzed reactions play a crucial role in the formation of halogenated dibenzofurans, particularly in combustion processes where fly ash is present. Fly ash often contains various metal oxides that can act as catalysts. researchgate.net These reactions can proceed through the "de novo" synthesis pathway, where the dibenzofuran molecule is built from smaller carbon fragments on the catalyst surface, or through precursor-mediated pathways.

In precursor-mediated formation, halogenated phenols and other aromatic compounds adsorb onto the surface of fly ash particles. The catalytic sites, which can include oxides of copper, iron, nickel, and chromium, facilitate the coupling and cyclization reactions. researchgate.net For instance, the dimerization of chlorophenols to form polychlorinated dibenzofurans (PCDFs) is a well-studied surface-catalyzed process. nih.gov The catalyst facilitates the formation of phenoxy radicals and their subsequent reaction to form dihydroxybiphenyl intermediates, which then cyclize to form the dibenzofuran structure. nih.gov

The combustion of materials containing both bromine and chlorine sources can lead to the formation of mixed halogenated dibenzofurans. greenpeace.tonih.gov The presence of metal catalysts on fly ash can significantly influence the congener profile of the resulting PXDFs. The relative abundance of different congeners, including potentially tribromotetrachlorodibenzofuran, would depend on the specific composition of the fuel, the combustion conditions, and the nature of the catalytic surface.

The table below summarizes the key aspects of metal-free and surface-catalyzed formation pathways for halogenated dibenzofurans.

Formation PathwayKey Intermediates/PrecursorsConditionsRole of Metals
Metal-Free Radical Condensation Halogenated phenoxy radicals, Diketo adductsGas-phase, High temperatureNot required
Metal-Free Pyrolysis/Photolysis Polyhalogenated diphenyl ethersThermal/PhotolyticNot required
Surface-Catalyzed Precursor Conversion Halogenated phenols, Halogenated benzenesHeterogeneous, Lower temperature (e.g., 250-400°C)Catalyzes radical formation and cyclization
Surface-Catalyzed De Novo Synthesis Carbonaceous material, Halogen sourcesHeterogeneous, CombustionCatalyzes the formation of aromatic structures from fragments

Environmental Transport and Partitioning Mechanisms of Halogenated Dibenzofurans

Atmospheric Transport Modeling and Dynamics

Atmospheric transport is a primary pathway for the widespread environmental distribution of halogenated dibenzofurans from their emission sources, such as industrial combustion and waste incineration. epa.gov The movement and fate of these compounds in the atmosphere are complex processes governed by their physicochemical properties and meteorological conditions. Scientists use sophisticated atmospheric transport models to simulate and predict this distribution.

These models generally fall into two categories: Eulerian and Lagrangian. chemsafetypro.comijirt.org

Eulerian models divide the atmosphere into a fixed three-dimensional grid and calculate the flux of pollutants into and out of each grid cell over time. ijirt.orgwikipedia.org

Lagrangian models , such as the Lagrangian Particle Dispersion Model (LPDM) FLEXPART and the Stochastic Time-Inverted Lagrangian Transport (STILT) model, track the movement of individual air parcels or "particles" as they are transported by wind fields. chemsafetypro.comlibretexts.org These models are particularly effective for identifying source-receptor relationships and modeling dispersion from point sources. chemsafetypro.comlibretexts.org

The dynamics of atmospheric transport for compounds like tribromotetrachlorodibenzofuran are heavily influenced by their semi-volatile nature. This allows them to exist in the atmosphere in both the vapor phase and adsorbed to airborne particulate matter. henrys-law.org The partitioning between these two phases is a critical factor controlled by the compound's vapor pressure and the ambient temperature. henrys-law.org

Halogenated dibenzofurans are subject to removal from the atmosphere through dry and wet deposition. chemsafetypro.com Wet deposition involves the scavenging of these compounds by precipitation (rain or snow), while dry deposition involves the settling of particle-bound compounds or direct absorption of gaseous forms onto surfaces. chemsafetypro.comhenrys-law.orgnih.gov The Henry's Law Constant is a key parameter used to estimate the partitioning between air and water, influencing the efficiency of wet deposition. wikipedia.orghenrys-law.org Research on polychlorinated dibenzofurans (PCDFs) has shown that total washout ratios can range from 10,000 to 90,000, indicating effective removal by rain. henrys-law.org It is expected that mixed halogenated compounds like tribromotetrachlorodibenzofuran would exhibit similar behavior.

Table 1: Comparison of Atmospheric Transport Models

Model Type Description Strengths Common Examples
Eulerian Utilizes a fixed grid to solve mass balance equations for pollutants within each cell. ijirt.orgwikipedia.org Good for understanding overall concentration fields and chemical transformations over large regions. Chemical Transport Models (CTMs), General Circulation Models (GCMs) ijirt.org
Lagrangian Tracks the trajectories of numerous individual "particles" representing pollutant parcels through the atmosphere. chemsafetypro.comlibretexts.org Excellent for source attribution, modeling dispersion from point sources, and handling complex transport patterns. chemsafetypro.com FLEXPART, HYSPLIT, STILT chemsafetypro.comlibretexts.org

Interactions with Environmental Matrices (e.g., Soil, Sediment)

Once deposited from the atmosphere, tribromotetrachlorodibenzofuran and related compounds interact with various environmental compartments, with soil and sediment being major sinks. Their fate in these matrices is largely governed by their strong hydrophobicity (low water solubility) and lipophilicity (high affinity for fats and organic matter). ecetoc.orgchemsafetypro.com

The tendency of a non-polar organic compound to adsorb to soil or sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.comnj.gov This coefficient normalizes the partitioning for the organic carbon content of the solid matrix, as these compounds primarily bind to the organic matter present. ecetoc.orgchemsafetypro.com A high Koc value indicates strong adsorption to soil and sediment, leading to low mobility and long-term persistence in these environments. chemsafetypro.com The Koc itself is often estimated from the octanol-water partition coefficient (Kow), another measure of a chemical's hydrophobicity. chemsafetypro.comepa.gov

Studies of environments contaminated by activities such as the recycling of electronic waste have shown high concentrations of polybrominated and polychlorinated dibenzofurans in soil and sediment. cluin.orgresearchgate.net For instance, sediments in Taihu Lake, China, were found to contain both chlorinated and brominated dibenzofurans, with their presence linked to historical industrial and agricultural inputs. cluin.org The physicochemical properties of PBDD/Fs are similar to PCDD/Fs, leading to comparable geochemical behavior. cluin.org Some research suggests that brominated compounds may bind more strongly to particulates than their chlorinated counterparts, potentially leading to even greater accumulation in solid matrices. nih.gov Given its mixed halogen structure, tribromotetrachlorodibenzofuran is expected to be highly persistent and immobile once partitioned to soils and sediments rich in organic carbon.

Table 2: Key Partitioning Coefficients for Environmental Fate

Coefficient Definition Significance
Kow (Octanol-Water Partition Coefficient) The ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. viu.cawikipedia.org A measure of hydrophobicity/lipophilicity. High log Kow values (>4.5-5) suggest a potential for bioaccumulation and strong adsorption to organic matter. chemsafetypro.comwikipedia.org
Koc (Soil Organic Carbon-Water Partitioning Coefficient) The ratio of a chemical's concentration adsorbed to soil organic carbon to its concentration in the soil water at equilibrium. ecetoc.orgchemsafetypro.com Indicates the mobility of a substance in soil and sediment. High Koc values signify strong binding and low mobility. chemsafetypro.com
Henry's Law Constant (H) A measure of the equilibrium partitioning of a chemical between air and water. wikipedia.orghenrys-law.org Determines the tendency of a compound to volatilize from water or be washed out from the atmosphere. wikipedia.orghenrys-law.org

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

The lipophilic and persistent nature of tribromotetrachlorodibenzofuran makes it susceptible to bioaccumulation in living organisms. Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, diet, and sediment. epa.govpops.intsfu.ca Because these compounds are not easily metabolized or excreted, they tend to accumulate in the fatty tissues of organisms, reaching concentrations much higher than in the surrounding environment. wikipedia.org

The potential for a chemical to be taken up from the environment is often described by several key metrics:

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, considering uptake from water only. chemsafetypro.compops.int

Bioaccumulation Factor (BAF): A broader measure that includes uptake from all environmental sources, including water, food, and sediment. chemsafetypro.compops.intsfu.ca

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to its concentration in its prey. A BMF greater than 1 indicates that the chemical is biomagnifying. epa.govresearchgate.netpops.int

Trophic transfer is the movement of contaminants through the food web. sfu.ca As organisms at lower trophic levels containing accumulated tribromotetrachlorodibenzofuran are consumed by predators, the chemical is transferred and can become progressively more concentrated at higher trophic levels. This process is known as biomagnification. pops.intsfu.ca Chemicals with high persistence and lipophilicity (high log Kow) are particularly prone to biomagnification. chemsafetypro.com Studies on related brominated flame retardants have demonstrated their ability to biomagnify in aquatic food webs. chemsafetypro.com Therefore, it is highly probable that tribromotetrachlorodibenzofuran also has the potential to biomagnify, posing a risk to organisms at the top of the food chain, including fish, marine mammals, and humans. chemsafetypro.comwikipedia.org

Table 3: Metrics for Assessing Bioaccumulation

Metric Definition Exposure Route(s) Considered Significance
BCF (Bioconcentration Factor) [Organism Concentration] / [Water Concentration] chemsafetypro.compops.int Water (respiratory surfaces) Indicates potential for uptake directly from water.
BAF (Bioaccumulation Factor) [Organism Concentration] / [Surrounding Medium Concentration] pops.intijirset.com All routes (water, diet, sediment) Provides a more realistic measure of accumulation in a natural setting.
BMF (Biomagnification Factor) [Predator Concentration] / [Prey Concentration] epa.govpops.int Diet A value >1 is evidence of trophic magnification, where the chemical becomes more concentrated up the food chain. pops.int

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that chemically transform the compound. For halogenated dibenzofurans, photochemical transformation and oxidation by radicals are significant abiotic pathways.

Photochemical transformation, or photolysis, driven by sunlight is a key environmental process for the degradation of polychlorinated dibenzofurans (PCDFs) tandfonline.comtandfonline.com. The process can occur through direct absorption of light energy or be mediated by other light-absorbing molecules in the environment (indirect photolysis) tandfonline.com. The primary photochemical pathways identified for PCDFs include reductive dechlorination, cleavage of the ether (C-O) bond, and hydroxylation csbsju.edunih.gov.

Reductive Dechlorination: This is a major pathway where a carbon-halogen bond is broken, and the halogen atom is replaced by a hydrogen atom, leading to less halogenated and often less toxic congeners csbsju.edu. For instance, the photolysis of 1,2,3,4,6,7,8-heptachlorodibenzofuran (HpCDF) has been shown to yield various lower-chlorinated PCDFs nih.gov. The efficiency of this process can be significantly enhanced in the presence of a hydrogen-donating solvent, such as vegetable oils, which can supply the necessary hydrogen atoms nih.gov.

C-O Cleavage and Hydroxylation: Sunlight can also induce the cleavage of the ether bond in the dibenzofuran (B1670420) nucleus. Studies on the parent dibenzofuran compound in lake water revealed that photolysis can yield 2,2′-dihydroxybiphenyl, which can be further transformed into 2,2′,3-trihydroxybiphenyl csbsju.edu. This indicates that cleavage of the core structure, followed by hydroxylation, is a viable degradation route csbsju.edu. For some PCDFs, a hydroxylated, completely dechlorinated compound has been suggested as a potential photoproduct csbsju.edu.

The rate of photodegradation is influenced by several factors. Generally, the rate decreases as the number of chlorine atoms on the molecule increases nih.gov. However, the environmental matrix plays a crucial role; photolysis of PCDFs is significantly faster in natural lake water compared to distilled water, suggesting that dissolved organic matter and other natural substances act as photosensitizers, accelerating the reaction csbsju.edu.

Table 1: Photodegradation Half-lives of Selected PCDFs Under Sunlight

Compound Medium Half-life (t½)
2,3,7,8-Tetrachlorodibenzofuran (T4CDF) 25:10 Water/Acetonitrile 6.3 days
2,3,7,8-Tetrachlorodibenzofuran (T4CDF) Lake Water 0.58 days
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) 25:10 Water/Acetonitrile 46.2 days
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) Lake Water 3.6 days

Data sourced from studies conducted under midsummer sunlight conditions at 50° N latitude csbsju.edu.

Besides photolysis, halogenated dibenzofurans can be degraded through oxidation by highly reactive chemical species known as radicals. In the environment, hydroxyl radicals (•OH) are among the most potent oxidants, capable of initiating the degradation of persistent organic pollutants mdpi.com.

The oxidation of the dibenzofuran structure is believed to be initiated by the formation of a dibenzofuranyl radical, which can then react with molecular oxygen oup.com. This leads to a cascade of reactions, potentially resulting in the formation of various oxygenated products and eventual ring cleavage. While specific studies on tribromotetrachloro-dibenzofuran are scarce, research on the parent compound suggests that the initial radical attack is a critical step in its atmospheric and aqueous-phase degradation oup.com.

Fungi, such as the white-rot fungus Phlebia lindtneri, can also mediate oxidation through enzymatic processes that may involve radical mechanisms, producing hydroxylated metabolites from chlorinated dibenzofurans oup.comoup.com. Although this is a biotic process, it highlights the role of oxidation in the breakdown of these compounds. The initial hydroxylation is a key step, making the molecule more susceptible to further degradation oup.com.

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic activities of living organisms, primarily microorganisms, to break down complex organic molecules.

Certain bacteria have evolved enzymatic systems capable of degrading dibenzofuran and some of its chlorinated derivatives. These microbes often utilize the compound as a source of carbon and energy researchgate.net. The efficiency of bacterial degradation tends to decrease with an increasing degree of halogen substitution, as the halogen atoms can hinder enzymatic attack researchgate.net.

Bacteria capable of metabolizing dibenzofuran have been isolated from various environments, including contaminated soils and industrial sludge researchgate.net. These bacteria typically initiate their attack on the aromatic rings of the dibenzofuran molecule.

A crucial and well-studied mechanism for the bacterial degradation of dibenzofuran is the angular dioxygenation pathway. This process involves an enzymatic attack at a carbon atom adjacent to the ether bridge (the "angular" position) nih.gov.

This initial attack is catalyzed by a multi-component enzyme system called dibenzofuran 4,4a-dioxygenase. This enzyme introduces two oxygen atoms at the 4 and 4a positions of the dibenzofuran molecule acs.org. This step results in the formation of a chemically unstable hemiacetal intermediate, which spontaneously rearranges and cleaves the ether bridge. The product of this reaction is 2,2′,3-trihydroxybiphenyl acs.org.

Once the three-ring structure is opened, the resulting dihydroxylated biphenyl (B1667301) compound can be further degraded by other enzymes. A subsequent enzyme, an extradiol dioxygenase, cleaves one of the aromatic rings of 2,2′,3-trihydroxybiphenyl, leading to metabolites that can enter central metabolic pathways of the bacterium nih.gov.

Studies on chlorinated dibenzofurans have shown that the angular dioxygenation attack preferentially occurs on the non-substituted or less-substituted aromatic ring. This suggests that for a highly halogenated compound like tribromotetrachloro-dibenzofuran, bacterial degradation via this pathway would be significantly slower or inhibited, as both rings are heavily substituted.

Table 2: Bacteria and Key Enzymes in Angular Dioxygenation of Dibenzofuran

Bacterial Strain Key Enzyme System Initial Product
Sphingomonas wittichii RW1 Dibenzofuran 4,4a-dioxygenase 2,2′,3-Trihydroxybiphenyl
Terrabacter sp. strain DBF63 Dibenzofuran 4,4a-dioxygenase 2,2′,3-Trihydroxybiphenyl
Pseudomonas sp. strain CA10 Carbazole (B46965) 1,9a-dioxygenase (shows activity on DF) 2,2′,3-Trihydroxybiphenyl

This table summarizes key bacterial strains and their enzymatic systems known to initiate the degradation of the dibenzofuran core structure via angular dioxygenation.

Bacterial Catabolism and Metabolic Routes

Biotransformation by Higher Organisms (e.g., Cytochrome P450 systems)

In higher organisms, such as mammals, the primary enzyme system responsible for metabolizing foreign compounds (xenobiotics) like tribromotetrachlorodibenzofuran is the cytochrome P450 (CYP) monooxygenase system. nih.govtandfonline.com These enzymes are predominantly found in the liver.

The metabolism of polyhalogenated dibenzofurans by CYP enzymes, particularly isoforms in the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1), is generally considered a detoxification process. nih.gov The reaction involves the insertion of one oxygen atom into the aromatic ring, typically forming a hydroxylated metabolite. nih.govbohrium.com These hydroxylated derivatives are more water-soluble than the parent compound, which facilitates their conjugation with molecules like glucuronic acid or sulfate (B86663) and subsequent excretion from the body.

However, the rate and extent of metabolism are highly dependent on the specific congener's structure. Congeners with halogen substitutions at the 2, 3, 7, and 8 positions are known to be particularly stable and resistant to metabolic breakdown. tandfonline.comnih.gov This resistance to biotransformation is a key factor in their persistence and bioaccumulation in animal tissues, particularly in the liver and adipose tissue. tandfonline.comnih.gov Studies on mixed brominated/chlorinated dibenzofurans in mice have confirmed that 2,3,7,8-substituted congeners are slowly eliminated, suggesting metabolic stability. nih.gov Species-specific differences in CYP enzyme activity also play a significant role in the toxicokinetics of these compounds. nih.gov

Table 2: Summary of Biotransformation in Higher Organisms

SystemPrimary Enzyme FamilyLocationMechanismOutcomeFactors Influencing Rate
Metabolism in Mammals Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1)LiverMonooxygenation (Hydroxylation)Increased water solubility, detoxification, and eliminationHalogen substitution pattern (2,3,7,8-substituted congeners are more persistent), animal species

Advanced Analytical Methodologies for Environmental Characterization

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) stands as the gold standard for the analysis of halogenated dibenzofurans due to its exceptional selectivity and sensitivity. epa.gov This technique is crucial for differentiating isomers and for quantifying these compounds at the ultra-trace levels at which they typically occur in the environment.

The HRGC component utilizes a high-resolution capillary column, typically with a length of 60 meters, to achieve the necessary separation of the various congeners. The choice of the stationary phase is critical for resolving isomers. For the analysis of polyhalogenated dibenzofurans, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are commonly employed. The mass spectrometer is operated in the electron impact (EI) ionization mode, and the high-resolution capabilities (typically >10,000) allow for the precise mass measurement of the molecular ions, which is essential for confirming the elemental composition and distinguishing the target analytes from matrix interferences. nih.gov

Table 1: Typical HRGC-HRMS Parameters for the Analysis of Halogenated Dibenzofurans

ParameterSetting
Gas Chromatograph
Column60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Injection ModeSplitless
Injector Temperature280 °C
Oven Program150 °C (1 min), ramp to 240 °C at 20 °C/min, then to 310 °C at 5 °C/min (hold 15 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy35-70 eV
Resolution> 10,000 (10% valley)
Monitored IonsTwo most abundant ions of the molecular isotope cluster for each congener group

Note: These parameters are representative and may be optimized for specific applications and instrumentation.

Research findings on related polybrominated dibenzofurans (PBDD/Fs) demonstrate that HRGC-HRMS can achieve detection limits in the picogram to femtogram range, which is necessary for environmental monitoring. nih.gov The analysis of "Dibenzofuran, tribromotetrachloro-" would follow similar principles, monitoring the specific isotopic clusters corresponding to a C12HBr3Cl4O formula.

Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For exceptionally complex samples containing a multitude of halogenated compounds, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled to Time-of-Flight Mass Spectrometry (TOFMS) offers enhanced separation power. This technique employs two columns with different stationary phases (e.g., a nonpolar column in the first dimension and a polar or shape-selective column in the second dimension) connected by a modulator. The modulator traps and then rapidly re-injects fractions from the first column onto the second, creating a highly detailed two-dimensional chromatogram.

The primary advantage of GC×GC is the significant increase in peak capacity and resolution, allowing for the separation of co-eluting isomers that may not be resolved by single-column GC. The TOFMS is essential as a detector for GC×GC due to its high data acquisition speed, which is necessary to capture the very narrow peaks (often less than 100 ms (B15284909) wide) produced by the second-dimension column.

Table 2: Illustrative GC×GC-TOFMS Setup for Complex Halogenated Pollutant Analysis

ParameterFirst Dimension (1D)Second Dimension (2D)
Column 30 m x 0.25 mm ID, 0.25 µm film (nonpolar, e.g., DB-XLB)1.5 m x 0.10 mm ID, 0.10 µm film (polar, e.g., BPX-50)
Carrier Gas HeliumHelium
Oven Program 100 °C (2 min), ramp to 320 °C at 3 °C/min (hold 5 min)Offset +10 °C relative to the main oven
Modulator Thermal ModulatorModulation Period: 6-8 s, Hot Pulse: 300-400 ms
TOFMS Mass Range: 50-800 m/zAcquisition Rate: 100-200 spectra/s

Note: These are example parameters and require optimization based on the specific analytes and matrix.

Studies on complex mixtures of persistent organic pollutants have shown that GC×GC-TOFMS can effectively separate different classes of halogenated compounds and their isomers, providing a more comprehensive characterization of the sample.

Sample Preparation and Extraction Techniques

The extraction and subsequent cleanup of the sample are critical steps to isolate "Dibenzofuran, tribromotetrachloro-" from the environmental matrix and remove interfering compounds prior to instrumental analysis. The choice of method depends on the sample type (e.g., soil, sediment, water, or biological tissue).

For Solid Samples (Soil, Sediment):

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for an extended period (16-24 hours).

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures to extract analytes with a reduced volume of solvent and in a shorter time (typically 15-30 minutes per sample).

For Liquid Samples (Water):

Liquid-Liquid Extraction (LLE): Involves partitioning the analytes from the aqueous phase into an immiscible organic solvent (e.g., dichloromethane).

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid sorbent (e.g., C18-silica or polymeric resins) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.

Cleanup: Following extraction, the extract is typically subjected to a multi-step cleanup process to remove lipids, humic acids, and other co-extracted matrix components. This often involves column chromatography using various adsorbents such as:

Silica Gel: Often modified with sulfuric acid to remove oxidizable compounds.

Alumina: Effective for removing certain polar interferences.

Florisil: A magnesium silicate (B1173343) adsorbent used for further fractionation.

Activated Carbon: Used to separate planar molecules like dibenzofurans from non-planar compounds like polychlorinated biphenyls (PCBs). nih.gov

Quantitative and Qualitative Analysis Approaches

Quantitative Analysis: The most accurate and reliable method for quantifying "Dibenzofuran, tribromotetrachloro-" is isotope dilution mass spectrometry . shimadzu.co.kr This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target compound (e.g., ¹³C₁₂-labeled tribromotetrachlorodibenzofuran) prior to extraction. The labeled internal standard behaves identically to the native analyte throughout the extraction and cleanup process. By measuring the ratio of the native analyte to the labeled standard in the final extract using HRGC-MS, the concentration of the native compound in the original sample can be accurately calculated, correcting for any losses during sample preparation.

Table 3: Example of Ions Monitored for Quantitative and Qualitative Analysis of a Hypothetical Tribromotetrachlorodibenzofuran Isomer

AnalyteIsotope-Labeled StandardNative Ion 1 (m/z)Native Ion 2 (m/z)Labeled Ion 1 (m/z)Labeled Ion 2 (m/z)
C₁₂HBr₃Cl₄O¹³C₁₂-C₁₂HBr₃Cl₄O[M]⁺[M+2]⁺[M+12]⁺[M+14]⁺

Note: The exact m/z values would depend on the specific isomer and the most abundant isotopes of bromine and chlorine.

Qualitative Analysis: Qualitative analysis, or the confirmation of the presence of "Dibenzofuran, tribromotetrachloro-", relies on several criteria:

Retention Time: The retention time of the peak in the chromatogram must match that of an authentic analytical standard analyzed under the same conditions.

Isotope Ratio: The ratio of the intensities of the monitored ions in the mass spectrum must correspond to the theoretical isotopic abundance pattern for a molecule with the elemental composition C₁₂HBr₃Cl₄O. For a compound with three bromine and four chlorine atoms, the isotopic pattern is highly characteristic.

Co-elution with Labeled Standard: The peak for the native analyte must co-elute with the peak for the isotope-labeled internal standard.

Signal-to-Noise Ratio: The signal for the detected peak must be significantly above the background noise, typically with a signal-to-noise ratio of at least 3:1 for detection and 10:1 for quantification.

By adhering to these stringent analytical methodologies and quality control measures, the presence and concentration of "Dibenzofuran, tribromotetrachloro-" in environmental samples can be determined with a high degree of confidence.

Computational and Theoretical Studies of Halogenated Dibenzofuran Interactions

Quantum Chemical Investigations of Molecular Structure and Stability

Quantum chemical methods are fundamental to understanding the intrinsic properties of halogenated dibenzofurans. These calculations can determine the most stable arrangements of atoms (geometries) and the relative stabilities among different congeners (isomers with varying halogen substitution patterns).

Comprehensive theoretical studies have been performed on entire classes of polychlorinated dibenzofurans (PCDFs) using various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). mdpi.combohrium.comnih.gov These studies calculate the energetic and geometric properties of all possible congeners. The results show a clear relationship between the substitution pattern of chlorine atoms and the relative stability of the molecule. mdpi.com For instance, stability is influenced by the degree of chlorination and the interactions between substituents on the phenyl rings. mdpi.com

Prediction models have been developed based on these high-quality quantum chemical calculations to estimate trends in energy and planarity. mdpi.comnih.gov These models are crucial because the planarity of the molecule is a key factor in its ability to bind to the aryl hydrocarbon receptor (AhR) and exert toxic effects. While specific data for tribromotetrachloro-dibenzofuran is not detailed in broad congener studies, the principles derived from PCDF and mixed polyhalogenated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) (PXDD/F) research are directly applicable. nih.gov The stability and structure of a tribromotetrachloro- congener would similarly be dictated by the positions of its bromine and chlorine atoms, influencing its environmental persistence and toxic potential.

Density Functional Theory (DFT) Applications in Congener Analysis

Density Functional Theory (DFT) has become a particularly valuable tool for analyzing halogenated dibenzofuran congeners due to its balance of computational cost and accuracy. bohrium.com DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate electronic properties that are later used as descriptors in quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov

DFT calculations have been employed to:

Investigate Formation Mechanisms: Studies have used DFT to map the potential energy surfaces for the formation of PCDFs and mixed halogenated dibenzofurans from precursors like chlorinated and brominated phenols. nih.govmurdoch.edu.au This helps explain the prevalence of certain congeners in combustion and industrial processes.

Calculate Electronic Properties: DFT is used to determine key electronic descriptors for individual congeners, such as the distribution of electron density, dipole moments, and polarizability. researchgate.net For example, DFT calculations on 135 PCDF congeners showed that polarizability changes systematically with the number and pattern of chlorine substitutions. researchgate.net

Probe Molecular Geometry: The planarity of the dibenzofuran ring system is critical for toxicity. DFT is used to calculate the degree of planarity for different congeners, revealing how the type and position of halogen atoms can distort the molecule from a flat conformation. nih.gov

These applications provide a framework for analyzing any specific congener, including tribromotetrachloro-dibenzofuran. By applying DFT, researchers can predict its electronic structure and geometry, which are essential for understanding its interactions with biological systems.

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. nih.gov For halogenated dibenzofurans, QSAR is essential for predicting the toxicity of the many congeners for which experimental data is unavailable. These models provide mechanistic insights by identifying the key molecular properties that drive toxic effects, such as binding to the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov

The foundation of a QSAR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. nih.gov For halogenated dibenzofurans, these descriptors are often calculated using quantum chemical methods like DFT. aimspress.com The goal is to find descriptors that relate to the molecule's ability to reach a target site and interact with it. aimspress.com

Key theoretical descriptors applicable to halogenated dibenzofurans include:

Descriptor CategorySpecific DescriptorRelevance to Halogenated Dibenzofurans
Electronic Properties Energy of the Highest Occupied Molecular Orbital (EHOMO)Relates to the molecule's ability to donate electrons.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Relates to the molecule's ability to accept electrons (electrophilicity) and is linked to reactivity. oup.com
EHOMO-ELUMO Gap (Energy Gap)Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. aimspress.com
Dipole and Quadrupole MomentsDescribe the charge distribution and are important for electrostatic interactions with receptors. researchgate.net
Chemical Reactivity Electronegativity
Chemical Hardness/SoftnessRelates to the polarizability of the electron cloud; softer molecules are generally more reactive.
Steric/Geometric Properties Molecular Surface AreaInfluences how the molecule fits into a receptor binding pocket.
Molecular VolumeRelated to the size of the molecule.
Polarizability (α)A measure of how easily the electron cloud is distorted by an external electric field; crucial for describing dispersion (van der Waals) interactions with a receptor. researchgate.netoup.com
Molar Refractivity (MR)Related to both molecular volume and polarizability. aimspress.com

The applicability of these descriptors has been demonstrated in numerous studies. For instance, polarizability, ELUMO, and the energy gap have been successfully used to build QSAR models that predict the AhR binding affinity and toxicity of PCDFs. researchgate.netoup.com

A primary mechanism of toxicity for halogenated dibenzofurans is their binding to the aryl hydrocarbon receptor (AhR). nih.gov Therefore, a major focus of computational modeling is to predict the binding affinity of different congeners to this receptor.

QSAR models have been developed that successfully correlate molecular descriptors with AhR binding affinity. researchgate.netnih.gov These models often find that electronic properties are key predictors. For example, electrostatic and van der Waals forces are known to be the main driving forces for the binding of many halogenated aromatic hydrocarbons to the AhR. nih.gov Descriptors that quantify these forces, such as polarizability and various electrostatic potentials, are therefore critical. researchgate.net

Beyond QSAR, molecular docking simulations are used to model the physical interaction between the dibenzofuran molecule (the ligand) and the AhR's ligand-binding domain (LBD). nih.govnih.gov Using a homology model of the AhR LBD, researchers can simulate how congeners like tribromotetrachloro-dibenzofuran would fit into the binding pocket and predict the strength of the interaction (binding energy). nih.gov This approach helps to explain species-specific differences in ligand binding and can identify the specific amino acid residues in the receptor that are most important for the interaction. nih.gov

The ultimate goal of computational studies is often to predict the biological potency of a chemical. For halogenated dibenzofurans, this typically refers to their "dioxin-like" toxicity, which is mediated by AhR binding. nih.gov Prediction models for potency are usually built upon the QSAR and docking models for AhR affinity.

The relative affinity for the AhR has been shown to correlate well with toxic responses such as the induction of metabolic enzymes like aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin (B15458) O-deethylase (EROD). researchgate.netnih.gov QSAR models have been specifically developed to predict these induction potencies. researchgate.net

For example, a study on PCDFs developed robust QSAR models for AhR binding, AHH induction, and EROD induction. researchgate.net It concluded that polarizability anisotropy was a key descriptor, suggesting that dispersion interactions are a leading factor in the toxicity of different congeners. researchgate.net Other approaches, such as those using simulated 13C NMR data as descriptors, have also yielded highly predictive models for the binding activity of PCDFs, PCDDs, and PCBs, providing a rapid way to estimate potency without relying on complex molecular alignment procedures. nih.gov These established modeling frameworks can be directly applied to predict the biological potency of tribromotetrachloro-dibenzofuran.

Molecular Dynamics and Simulation Studies

While quantum chemistry and QSAR provide static pictures of molecules and their interactions, molecular dynamics (MD) simulations introduce the element of time and motion. MD simulations model the movements of atoms and molecules over time, providing a dynamic view of how a system behaves. scilit.com

For halogenated dibenzofurans, MD simulations are used to:

Assess the Stability of Ligand-Receptor Complexes: After a dibenzofuran is "docked" into the AhR binding site, MD simulations can be run to see if the complex is stable. This involves observing the ligand's movement within the binding pocket and how the protein structure adapts over time, typically on a nanosecond timescale. mdpi.com

Study Interactions with Biological Membranes: MD simulations have been used to study how chlorinated dibenzofurans permeate lipid membranes. preprints.org These simulations reveal the preferred location of the pollutants within the membrane and the energetic barriers to their entry and exit, which is crucial for understanding their bioavailability and transport within an organism.

Refine Understanding of Intermolecular Forces: By combining MD with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, researchers can get a highly accurate picture of the intermolecular interactions (e.g., van der Waals, electrostatic) that govern how a pollutant like a dibenzofuran interacts with its environment, such as a lipid bilayer or a receptor binding site. preprints.org

MD simulations represent a frontier in the study of halogenated dibenzofurans, offering a more realistic and detailed description of the dynamic intermolecular interactions that are critical for signal transmission and toxicity. scilit.com

Environmental Remediation and Minimization Strategies: Mechanistic Aspects

Process Control and Abatement in Formation Sources

The primary source of tribromotetrachloro-dibenzofuran and other mixed halogenated dioxins and furans is unintentional formation during thermal processes, particularly waste incineration. capes.gov.br Effective control strategies focus on manipulating the conditions of these processes to prevent the chemical reactions that lead to their synthesis.

The formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) in industrial combustion processes is not instantaneous but occurs under specific conditions, primarily in the post-combustion zone. diva-portal.orgresearchgate.net The two main mechanisms are de novo synthesis, which occurs at lower temperatures (200-400°C) on the surface of fly ash particles, and precursor-based pyrosynthesis at higher temperatures (300-600°C) in the gas phase. researchgate.net Optimization of the combustion process is a critical strategy to minimize the emissions of these toxic compounds. capes.gov.br

Key parameters that can be controlled to reduce emissions include:

Temperature: Maintaining a high temperature (typically above 850°C-900°C) in the secondary combustion chamber is crucial for the thermal destruction of PXDD/Fs and their precursors. iieta.orgnih.gov However, concentrations can decrease at temperatures above 900℃. iieta.org

Residence Time: Prolonging the residence time of flue gases at high temperatures ensures more complete destruction of these compounds. diva-portal.org Conversely, rapid cooling (quenching) of flue gases through the 450-200°C temperature window where de novo synthesis is most active can significantly reduce formation rates. researchgate.netresearchgate.net

Oxygen (O₂) Levels: An adequate supply of oxygen is essential for complete combustion, which helps to reduce the formation of chlorinated and brominated intermediates that act as precursors. iieta.org

Combustion Stability: Fluctuations in the combustion process, often indicated by carbon monoxide (CO) peaks, can lead to increased emissions. diva-portal.org Stable and efficient combustion is paramount.

ParameterOptimal Condition for Emission ReductionMechanistic Rationale
Combustion Temperature > 850°C in secondary chamberPromotes thermal destruction of PXDD/F compounds and their precursors. iieta.orgnih.gov
Flue Gas Residence Time Prolonged at high temperature (>850°C)Ensures complete breakdown of complex organic molecules. diva-portal.org
Flue Gas Cooling Rate Rapid cooling through 450-200°C rangeMinimizes time spent in the temperature window for de novo synthesis on fly ash. researchgate.net
Oxygen (O₂) Concentration Sufficient for complete combustionReduces the formation of chlorinated/brominated precursors by promoting their oxidation. iieta.org
Combustion Fluctuations Minimized (stable CO levels)Prevents periods of poor combustion that can generate higher levels of precursors. diva-portal.org

The composition of the fuel or waste being incinerated is a fundamental factor in the formation of halogenated compounds. The presence and concentration of chlorine, bromine, and catalytic metals directly influence the potential for PXDD/F synthesis.

Strategic management of feedstock can significantly reduce emissions:

Chlorine and Bromine Content: Limiting the input of materials high in chlorine (e.g., PVC plastics) and bromine (e.g., certain flame retardants) is a direct way to reduce the building blocks available for PXDD/F formation. diva-portal.org High chlorine levels in waste have been shown to increase emission levels. diva-portal.org

Catalytic Metals: Copper and other metals act as catalysts in the de novo synthesis pathway. While difficult to eliminate entirely from mixed waste, managing the input of materials with high concentrations of these catalysts can be beneficial.

Precursor Control: Identifying and separating materials known to form PXDD/F precursors, such as chlorophenols and brominated phenols, before incineration can be an effective, though often challenging, strategy.

Feedstock CharacteristicManagement StrategyImpact on Formation Mechanism
Halogen Content (Cl, Br) Reduce input of halogenated materials (e.g., PVC, BFRs)Limits the availability of chlorine and bromine for incorporation into the dibenzofuran (B1670420) structure. diva-portal.org
Catalytic Metal Content Separate materials with high concentrations of copper, iron, etc.Reduces the catalytic sites on fly ash required for de novo synthesis.
Precursor Compounds Pre-sort to remove materials like chlorophenolsDecreases the concentration of gas-phase precursors available for pyrosynthesis. researchgate.net
Overall Homogeneity Shred and mix waste for uniform compositionPromotes more stable and complete combustion, avoiding localized conditions favorable for formation. capes.gov.br

Bioremediation Technologies and Their Mechanistic Basis

Bioremediation offers a potentially cost-effective and environmentally sustainable alternative to physical and chemical treatments for soils and sediments contaminated with polyhalogenated dibenzofurans. researchgate.netnih.gov This approach leverages the metabolic capabilities of microorganisms to degrade these persistent pollutants.

The biodegradation of highly halogenated compounds like tribromotetrachloro-dibenzofuran is often slow due to their low water solubility, high stability, and toxicity to microorganisms. nih.govnih.gov Several strategies can enhance the efficacy of microbial degradation.

Cometabolism: Many microorganisms cannot use highly halogenated compounds as a sole carbon and energy source. However, they can degrade them through cometabolism, where the degradation is facilitated by enzymes produced during growth on a more easily metabolizable primary substrate. nih.gov For instance, bacteria grown on unsubstituted dibenzofuran can co-oxidize chlorinated congeners. nih.gov

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microbial strains with known degradative capabilities into the contaminated site. researchgate.net Biostimulation involves modifying the environment to encourage the growth and activity of indigenous degradative microorganisms. This can include adding nutrients, oxygen, or other amendments.

Rhizoremediation: This technique uses the synergistic relationship between plants and soil microbes. acs.org Plant roots can release exudates that stimulate the growth and degradative activity of microorganisms in the rhizosphere (the soil region around the roots). For example, Festuca arundinacea has been shown to significantly reduce PCDD/F concentrations in soil. acs.org

Environmental Condition Control: Microbial activity is highly dependent on factors like pH, temperature, and oxygen availability. Creating hypoxic (low oxygen) conditions by amending soil with compost can stimulate reductive dehalogenation, a key step in breaking down highly halogenated compounds. nih.govresearchgate.net

Enhancement StrategyMechanistic PrincipleExample Organisms/Conditions
Cometabolism Degradative enzymes induced by a primary substrate act on the target pollutant.Sphingomonas sp., Pseudomonas sp. using unsubstituted dioxin to degrade chlorinated forms. nih.govnih.gov
Rhizoremediation Plant root exudates stimulate microbial activity and increase pollutant bioavailability.Festuca arundinacea enhancing the degradation of PCDD/Fs in soil. acs.org
Hypoxic Treatment Low-oxygen conditions promote reductive dehalogenation by anaerobic or facultative anaerobic bacteria.Compost-amended landfill reactors with fluctuating redox potentials (-400 to +80mV). nih.gov
Bioaugmentation Introduction of specialized microorganisms to the contaminated matrix.Use of strains like Pseudomonas veronii that can utilize monochlorinated dibenzo-p-dioxins. nih.gov

For microorganisms to degrade poorly water-soluble compounds like tribromotetrachloro-dibenzofuran, direct cell-to-substrate contact is often a critical prerequisite. nih.gov The adhesion of microbial cells to the surface of these hydrophobic pollutants is a key limiting step in their bioremediation. nih.govmdpi.com

The primary mechanisms governing this interaction are based on physicochemical principles:

Cell Surface Hydrophobicity (CSH): Microorganisms with a hydrophobic cell surface can more easily overcome the repulsive forces at the oil-water or solid-water interface to attach to the hydrophobic pollutant. mdpi.com CSH is a key factor in the formation of biofilms on hydrophobic surfaces, which can enhance degradation efficiency. mdpi.com

Biofilm Formation: Within a biofilm, microorganisms are encased in a matrix of extracellular polymeric substances (EPS). This structure protects the cells and can concentrate pollutants, increasing their bioavailability for degradation. mdpi.com

Thermodynamic Favorability: Microbial adhesion is governed by the free energy of interaction. Adhesion is favored if it leads to a net decrease in the free energy of the system. mdpi.com

Role of Surfactants: Surfactants, both synthetic and biologically produced (biosurfactants), can have a complex effect. They can increase the apparent solubility of the pollutant, but can also inhibit adhesion by altering cell surface properties or forming micelles that sequester the pollutant away from the microbes. mdpi.com However, some biosurfactants, like rhamnolipids at low concentrations, have been shown to promote adhesion by modifying the bacterial cell membrane. mdpi.com

FactorInfluence on AdhesionMechanistic Detail
Cell Surface Hydrophobicity (CSH) PositiveHydrophobic cell surfaces minimize the energy barrier for attachment to a hydrophobic pollutant. mdpi.com
Extracellular Polymeric Substances (EPS) PositiveEPS matrix facilitates the formation of biofilms, concentrating cells and pollutants at the interface. mdpi.com
Cell Surface Appendages VariablePili and fimbriae can mediate initial attachment, while some polysaccharide layers can be inhibitory. oup.com
Surfactants Variable (Inhibitory or Enhancing)Can inhibit direct contact by forming micelles or enhance it by altering cell surface properties. mdpi.com
Proteolytic Enzymes NegativeTreatment with enzymes like pronase can remove cell surface proteins essential for adhesion to hydrophobic surfaces. nih.gov

Future Research Directions in Halogenated Dibenzofuran Science

Elucidation of Uncharacterized Isomer Formation and Degradation Pathways

The formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), which include mixed halogenated compounds like tribromotetrachlorodibenzofuran, is a complex process. These compounds can be formed under thermal conditions, such as in waste incineration, when both bromine and chlorine sources are present. greenpeace.to Research has shown that the condensation reactions of halogenated phenoxy radicals, such as 2-chlorophenoxy and 2-bromophenoxy radicals, can lead to the formation of various mixed halogenated dibenzofurans. nih.gov Mechanistic studies suggest that keto-ether and diketo adducts act as intermediates in the formation of these compounds. nih.gov Notably, the mechanisms for the formation of halogenated dibenzofurans from brominated and chlorinated phenol (B47542) precursors appear to be less sensitive to the substitution at meta and para positions, suggesting these findings could apply to more highly halogenated phenols as well. nih.gov

Future research should focus on identifying the specific isomer patterns of tribromotetrachlorodibenzofuran and other mixed halogenated dibenzofurans that are formed under various real-world conditions. Understanding the preferential formation of certain isomers is crucial, as toxicity can vary significantly between different congeners.

The degradation of these persistent organic pollutants is another critical area of investigation. Photolysis, or degradation by light, is a known pathway for the breakdown of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov Studies on polybrominated diphenyl ethers (PBDEs), which are structurally similar and can be precursors to PBDFs, have shown that they can undergo debromination when exposed to UV light, leading to the formation of polybrominated dibenzofurans (PBDFs). scilit.com This suggests that similar photolytic degradation pathways may exist for tribromotetrachlorodibenzofuran, potentially leading to the formation of less halogenated and possibly more or less toxic daughter products.

Further research is needed to fully characterize the degradation pathways of tribromotetrachlorodibenzofuran, including the identification of breakdown products and the rates of degradation under different environmental conditions. This knowledge is essential for predicting the environmental fate and persistence of these compounds.

Table 1: Key Research Areas for Isomer Formation and Degradation of Tribromotetrachlorodibenzofuran

Research AreaKey Questions to Address
Isomer-Specific Formation What are the dominant tribromotetrachlorodibenzofuran isomers formed from specific industrial and combustion processes? How do precursor composition and reaction conditions influence isomer patterns?
Photolytic Degradation What are the primary degradation products of tribromotetrachlorodibenzofuran under environmentally relevant UV radiation? What are the kinetics of these reactions?
Biotic Degradation Are there microorganisms capable of degrading tribromotetrachlorodibenzofuran? What are the enzymatic pathways involved in its biotransformation?
Abiotic Degradation What is the role of other abiotic factors, such as temperature and reactive chemical species in the atmosphere and soil, in the degradation of tribromotetrachlorodibenzofuran?

Development of Novel Remediation Approaches

The persistent and toxic nature of halogenated organic compounds necessitates the development of effective and sustainable remediation technologies. researchgate.net Traditional methods for cleaning up contaminated sites can be energy-intensive and may not always be completely effective. mdpi.com Therefore, a significant area of future research is the development of novel remediation approaches for compounds like tribromotetrachlorodibenzofuran.

Emerging techniques such as bioaugmentation and biostimulation show promise for the in-situ remediation of halogenated organic compounds. researchgate.net These approaches involve the introduction of specific microorganisms with degradative capabilities or the stimulation of indigenous microbial populations to break down pollutants. Fungal remediation, in particular, is gaining attention due to the ability of some fungi to degrade complex organic compounds. mdpi.com

Chemical oxidation and reduction processes also offer potential solutions. The use of nano zero-valent iron (nZVI) has demonstrated effectiveness in degrading a wide range of halogenated organic compounds. mdpi.com Another promising technique is the activation of persulfate, a strong oxidant, to generate highly reactive sulfate (B86663) radicals that can break down persistent pollutants. mdpi.com The application of thiosulfate (B1220275) has also been shown to accelerate the dissipation of halogenated fumigants in soil, suggesting its potential for broader application in remediating halogenated compounds. researchgate.net

Future research should focus on optimizing these novel remediation strategies for the specific chemical properties of tribromotetrachlorodibenzofuran. This includes screening for and engineering microorganisms with enhanced degradative capabilities, as well as developing more efficient and targeted chemical treatment systems.

Table 2: Promising Novel Remediation Approaches for Halogenated Dibenzofurans

Remediation ApproachPrinciplePotential Advantages
Bioaugmentation Introduction of microorganisms with specific degradative enzymes. researchgate.netEnvironmentally friendly and potentially cost-effective for in-situ treatment. researchgate.net
Biostimulation Stimulation of indigenous microbial populations to enhance degradation. researchgate.netUtilizes existing microbial communities, reducing the need for introducing foreign organisms. researchgate.net
Mycoremediation Use of fungi and their enzymes to break down pollutants. mdpi.comFungal networks can penetrate contaminated soils, and their enzymes can degrade a wide range of complex compounds. mdpi.com
Nano Zero-Valent Iron (nZVI) Use of nanoscale iron particles as a strong reductant to degrade halogenated compounds. mdpi.comHigh reactivity and large surface area can lead to rapid degradation. mdpi.com
Persulfate Activation Generation of highly reactive sulfate radicals to oxidize pollutants. mdpi.comEffective for a broad spectrum of organic contaminants. mdpi.com

Advancements in Computational Prediction Models

Given the vast number of chemical compounds and the cost and time associated with traditional toxicity testing, there is a growing need for reliable computational models to predict the potential risks of chemicals. barnesandnoble.com Advances in computational toxicology, including the use of machine learning and network-based approaches, are providing new tools for assessing the toxicity and environmental fate of compounds like tribromotetrachlorodibenzofuran. coopscogaspesie.com

These computational models can be used to predict various properties, including a compound's persistence, bioaccumulation potential, and toxicity. barnesandnoble.com For halogenated persistent organic pollutants (POPs), these models can help to prioritize which compounds and isomers pose the greatest risk and require further investigation. nih.govfera.co.uk By integrating data on chemical structure, physicochemical properties, and biological activity, these models can provide valuable insights for regulatory decision-making. barnesandnoble.com

Future research in this area should focus on developing and validating computational models that are specifically tailored to the complexities of halogenated dibenzofurans. This includes:

Developing quantitative structure-activity relationship (QSAR) models for predicting the toxicity of mixed halogenated dibenzofurans based on their specific isomer patterns.

Improving models for predicting the environmental fate of these compounds, including their partitioning in different environmental compartments and their potential for long-range transport.

Integrating data from various sources , including in vitro and in vivo studies, to enhance the predictive accuracy of these models.

Table 3: Key Areas for Advancement in Computational Models for Halogenated Dibenzofurans

Model TypeApplicationFuture Research Focus
Quantitative Structure-Activity Relationship (QSAR) Predicts toxicity and other biological activities based on chemical structure.Development of models specific to mixed halogenated dibenzofurans; incorporation of 3D structural information.
Pharmacokinetic (PK) Modeling Simulates the absorption, distribution, metabolism, and excretion of chemicals in organisms.Modeling the bioaccumulation and tissue distribution of specific tribromotetrachlorodibenzofuran isomers.
Environmental Fate and Transport Models Predicts the movement and persistence of chemicals in the environment.Improving predictions for long-range atmospheric transport and deposition of halogenated dibenzofurans.
Machine Learning and Artificial Intelligence Utilizes algorithms to identify patterns in large datasets to predict toxicity and other endpoints.Application of deep learning and other advanced algorithms to complex toxicological data for halogenated compounds.

Integrated Multi-Omics Approaches in Biotransformation Studies

Understanding how organisms metabolize and respond to halogenated dibenzofurans is crucial for assessing their health risks. Biotransformation can either detoxify these compounds or, in some cases, activate them into more toxic metabolites. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to investigate the complex biological processes involved in the biotransformation of these compounds. nih.gov

By simultaneously analyzing changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in an organism exposed to a compound like tribromotetrachlorodibenzofuran, researchers can gain a holistic view of the metabolic pathways and cellular responses that are affected. nih.gov This integrated approach can help to:

Identify the specific enzymes and genes involved in the biotransformation of halogenated dibenzofurans.

Uncover novel metabolic pathways and byproducts.

Elucidate the mechanisms of toxicity and identify potential biomarkers of exposure and effect.

While multi-omics studies have been applied to understand the effects of various chemicals, their application to the biotransformation of mixed halogenated dibenzofurans is a key area for future research. Such studies could involve exposing cell cultures or model organisms to tribromotetrachlorodibenzofuran and then using multi-omics techniques to map the resulting molecular changes. This information will be invaluable for improving our understanding of the toxicology of these compounds and for developing more accurate risk assessments.

Table 4: Application of Multi-Omics in Biotransformation Research of Halogenated Dibenzofurans

Omics FieldInformation ProvidedContribution to Biotransformation Studies
Transcriptomics Measures the expression levels of all genes in a cell or tissue.Identifies genes that are up- or down-regulated in response to exposure, pointing to key enzymatic pathways.
Proteomics Analyzes the entire set of proteins in a cell or tissue.Identifies the specific enzymes (proteins) that are actively involved in the metabolism of the compound.
Metabolomics Measures the complete set of small-molecule metabolites.Identifies the parent compound and its biotransformation products, providing a direct readout of metabolic activity.
Integrated Analysis Combines data from all "omics" fields.Provides a comprehensive understanding of the entire biotransformation process, from gene regulation to metabolic output.

Q & A

Q. What analytical methods are recommended for distinguishing between tribromotetrachlorodibenzofuran isomers in environmental samples?

High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for isomer-specific analysis. Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for matrix effects and improve quantification accuracy. Calibration curves should cover concentrations relevant to environmental levels (e.g., 1–50 μg/mL in toluene or nonane solutions) to ensure sensitivity .

Q. How do aerobic and anaerobic conditions influence the environmental degradation kinetics of tribromotetrachlorodibenzofuran?

Aerobic degradation is faster, with half-lives ranging from 7–28 days in soil, compared to 28–112 days under anaerobic conditions. For groundwater, aerobic half-lives are 8.5–34.9 days. To study this, use acclimated microbial consortia in controlled die-away tests and monitor degradation via GC-MS with isotope dilution .

Q. What methodological considerations are critical for detecting tribromotetrachlorodibenzofuran in complex matrices like soil or sludge?

Employ multi-step extraction (e.g., Soxhlet or pressurized liquid extraction) followed by cleanup using silica gel or Florisil columns to remove interfering compounds. Validate recovery rates using spiked samples and confirm detection limits via EPA Method 1613B, which specifies HRGC/HRMS parameters for polychlorinated dibenzofurans (PCDFs) .

Advanced Research Questions

Q. How can quantum chemical descriptors predict the logKow of tribromotetrachlorodibenzofuran congeners?

Use PM3 semi-empirical methods to optimize molecular geometries and derive descriptors like dipole moments, molecular volume, and electron affinity. Develop a quantitative structure-property relationship (QSPR) model validated against experimental logKow values. Include halogen substitution patterns as critical variables, as chlorine/bromine position significantly affects hydrophobicity .

Q. What experimental designs are effective for studying the pyrolysis/oxidation of tribromotetrachlorodibenzofuran at trace concentrations (e.g., 1–2 ppm)?

Utilize a perfectly stirred reactor with precise temperature control (500–950°C) and continuous gas-phase sampling. Quantify reaction products via GC-MS with cryogenic trapping to enhance sensitivity. Validate kinetic models using data from higher-concentration experiments (e.g., 1000 ppm) to extrapolate mechanisms for low-concentration conditions .

Q. How do catalyst properties influence the hydrodeoxygenation (HDO) efficiency of tribromotetrachlorodibenzofuran?

Compare noble metal catalysts (Pt, Pd, Ru) supported on mesoporous zeolites or metal oxides (e.g., MgO). Assess activity via batch reactors under atmospheric hydrogen pressure, monitoring o-phenylphenol yield as a key product. Optimize metal loading (1–5 wt%) and support acidity to balance C–O bond cleavage and minimize deactivation by coking .

Q. What strategies mitigate data contradictions in toxicity studies of tribromotetrachlorodibenzofuran analogs?

Standardize bioassays using cell lines with consistent metabolic activity (e.g., HepG2 for hepatic toxicity). Apply toxic equivalency factors (TEFs) to account for congener-specific potency differences. Cross-validate in vitro results with in vivo models (e.g., rodent studies) and computational toxicokinetic models .

Q. How can radical SAM enzymes inform the biosynthesis of novel dibenzofuran derivatives with enhanced bioactivity?

Investigate enzyme-mediated C–C bond formation using isotopic labeling (e.g., 13C^{13}\text{C}-glucose) in microbial cultures. Characterize intermediates via HRMS and 2D NMR. Optimize reaction conditions (pH, cofactors) to favor dibenzofuran cyclization over side products, as demonstrated in Callistemon viminalis metabolite studies .

Methodological Notes

  • Data Validation : Always cross-reference HRMS spectra with NIST libraries and use isotope ratios (35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) to confirm halogenated compound identities .
  • Catalytic Studies : Perform temperature-programmed desorption (TPD) to assess catalyst active sites and thermogravimetric analysis (TGA) to monitor coke formation .
  • QSPR Modeling : Include dispersion-corrected DFT calculations for non-covalent interaction analysis in solvent-complex studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.